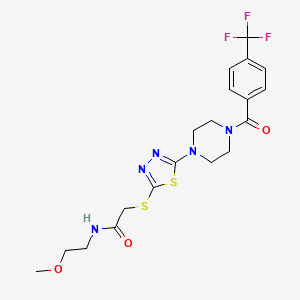
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22F3N5O3S2 and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a trifluoromethylbenzoyl moiety. Its molecular formula is C19H22F3N5O3S2 with a molecular weight of 489.5 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| CAS Number | 1105201-20-4 |
| Molecular Formula | C19H22F3N5O3S2 |
| Molecular Weight | 489.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole moiety is crucial for its biological activity, as evidenced in various studies highlighting the importance of this scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : A study demonstrated that related thiadiazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.6 µg/ml to 300 µg/ml .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.
- In Vitro Studies : Compounds with similar structures have been tested against human lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
- Cell Proliferation Inhibition : The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis
A comparative analysis of this compound with other thiadiazole derivatives reveals its promising profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Yes | Moderate | 15.6 µg/ml |
| Compound B | Yes | High | 10 µg/ml |
| Target Compound | Yes | High | <10 µg/ml |
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O3S2/c1-30-11-6-23-15(28)12-31-18-25-24-17(32-18)27-9-7-26(8-10-27)16(29)13-2-4-14(5-3-13)19(20,21)22/h2-5H,6-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMZSPNWWIWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














